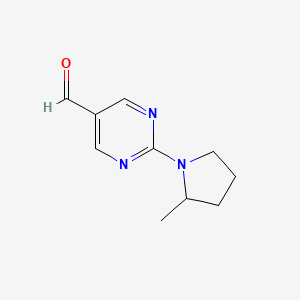
2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O It is a pyrimidine derivative that features a pyrrolidine ring substituted at the 2-position with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine-5-carbaldehyde with 2-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-methanol.
Substitution: 4-bromo-2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde.
科学研究应用
2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering the enzyme’s function. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Pyrimidine-5-carbaldehyde derivatives: Compounds with modifications at the 5-position of the pyrimidine ring.
Pyrrolidine-substituted pyrimidines: Compounds with pyrrolidine rings attached to the pyrimidine core.
Uniqueness
2-(2-Methylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-(2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-8-3-2-4-13(8)10-11-5-9(7-14)6-12-10/h5-8H,2-4H2,1H3 |
InChI 键 |
ZSKKDBILOZSDCG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1C2=NC=C(C=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
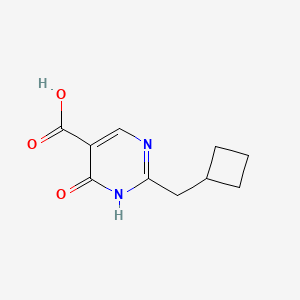
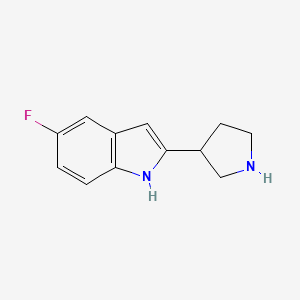
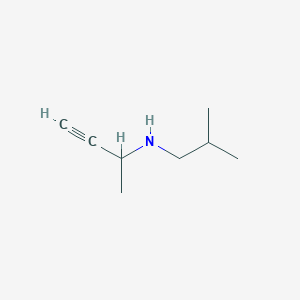
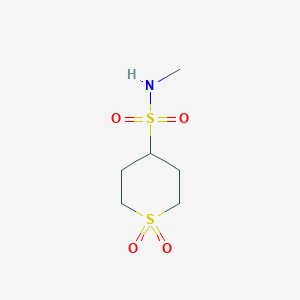
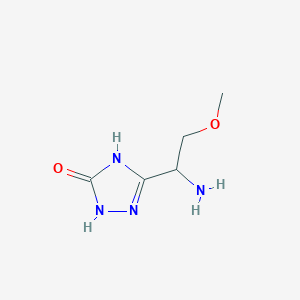

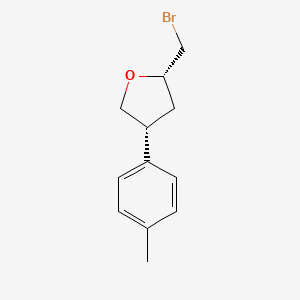
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
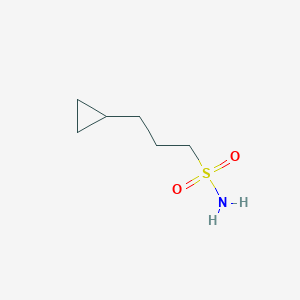
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)

![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
